Scientific Field: Chemical Biology
Summary of Application: N-(Hydroxymethyl)phthalimide is used as a cell-relevant formaldehyde delivery agent.
Methods of Application: The compounds were applied to human cancer cells.
Results or Outcomes: The results suggest that N-acyloxymethyl-phthalimides mimic endogenous formaldehyde production and therefore offer an attractive alternative to formaldehyde in cellular assays.
Scientific Field: Organic Chemistry
Summary of Application: N-(Hydroxymethyl)phthalimide is used for the amidomethylation of aromatics in triflic acid
Methods of Application: The compound is used as a safe reagent for the in situ generation of anhydrous formaldehyde in organic solvents
Scientific Field: Organic Synthesis
Summary of Application: N-(Hydroxymethyl)phthalimide is used in the synthesis of various organic compounds.
N-(Hydroxymethyl)phthalimide is an organic compound with the molecular formula C₉H₉NO₃. It is characterized as a primary alcohol that features a hydroxymethyl group attached to the nitrogen of the phthalimide structure. This compound appears as a white to yellow solid and is recognized for its versatile chemical properties, which allow it to participate in various
While specific biological activities of N-(hydroxymethyl)phthalimide are not extensively documented, its structural similarity to other phthalimide derivatives suggests potential bioactivity. Compounds in this class have been explored for their roles in medicinal chemistry, particularly as intermediates for pharmaceuticals or as active agents themselves .
N-(Hydroxymethyl)phthalimide can be synthesized through several methods:
N-(Hydroxymethyl)phthalimide finds various applications:
Interaction studies involving N-(hydroxymethyl)phthalimide have indicated that it forms hydrogen bonds with other molecules, which can influence its reactivity and stability. These interactions are crucial for understanding its behavior in various chemical environments and can inform its applications in medicinal chemistry and materials science .
N-(Hydroxymethyl)phthalimide shares structural similarities with several other compounds within the phthalimide family. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Phthalimide | C₈H₅NO₂ | Basic structure without hydroxymethyl group |
| N-Hydroxyphthalimide | C₈H₇NO₃ | Hydroxyl group on nitrogen |
| N-Hydroxysuccinimide | C₇H₇NO₃ | More reactive for peptide coupling |
| N-(2-Hydroxyethyl)phthalimide | C₉H₉NO₃ | Contains a hydroxyethyl group instead |
N-(Hydroxymethyl)phthalimide is unique due to its hydroxymethyl substituent on the nitrogen atom, which enhances its reactivity compared to phthalimide itself while providing different properties than other derivatives like N-hydroxyphthalimide or N-hydroxysuccinimide. This unique structure allows it to participate effectively in
The classical synthesis involves the Mannich reaction between phthalimide and formaldehyde under aqueous or solvent-mediated conditions. A representative protocol involves refluxing phthalimide with 37% formaldehyde solution in water at 85–90°C for 4 hours, yielding N-(hydroxymethyl)phthalimide with 90–95% efficiency. This method leverages the nucleophilic attack of the phthalimide nitrogen on the electrophilic carbonyl carbon of formaldehyde, followed by dehydration.
Key limitations include prolonged reaction times (4–6 hours) and the need for post-synthetic purification via recrystallization from acetone-water mixtures. Modifications using phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) in biphasic systems (water/dichloromethane) reduce reaction times to 2 hours while maintaining yields above 85%.
Microwave irradiation has emerged as a sustainable alternative, enabling solvent-free synthesis with reduced energy consumption. A protocol combining phthalic anhydride and urea under microwave irradiation (300 W, 120°C) for 10 minutes achieves 92% yield. The mechanism involves in situ generation of phthalimide followed by hydroxymethylation using paraformaldehyde as the formaldehyde source.
Advantages:
Recent advances focus on enhancing regioselectivity and minimizing byproducts. Notable systems include:
H-ZSM-5 zeolites promote hydroxymethylation at the phthalimide nitrogen with >98% regioselectivity. Reactions conducted at 80°C in toluene yield 89% product, with the catalyst recyclable for five cycles without activity loss.
Copper(II) complexes derived from phthalimide Mannich bases (e.g., 2-(dimethylaminomethyl)isoindoline-1,3-dione) enable room-temperature hydroxymethylation. These systems achieve 84% yield in 1 hour, attributed to ligand-assisted activation of formaldehyde.
Continuous flow systems address batch-process limitations, particularly for exothermic reactions. The Phoenix Flow Reactor (450°C, 200 bar) enables rapid mixing and heat dissipation, reducing reaction times to 1–2 minutes. A representative setup involves:
This method is scalable to kilogram-scale production, with demonstrated throughputs of 3.84 kg/day using an 8 mL reactor loop.
To mitigate reliance on petroleum-derived formaldehyde, researchers have explored biobased alternatives:
The hydroxymethyl moiety in N-(hydroxymethyl)phthalimide demonstrates unique redox mediation capabilities in aerobic oxidation systems. When combined with transition metal complexes, this compound facilitates electron transfer processes critical for activating molecular oxygen. In cyclohexane oxidation models, the phthalimide framework stabilizes peroxy radical intermediates through conjugation effects, while the hydroxymethyl group participates in hydrogen abstraction cycles [3]. This dual functionality enables catalytic turnover numbers exceeding 200 cycles in model substrate oxidations, with reaction yields correlating strongly with the electron-withdrawing character of aromatic substituents on the phthalimide ring [6].
Rhodium-catalyzed C–H functionalization protocols increasingly employ N-(hydroxymethyl)phthalimide derivatives as directing/protecting groups. The phthalimide component's strong electron-withdrawing nature directs metal insertion to specific carbon positions, while the hydroxymethyl group moderates steric interactions at the catalytic center. In adamantane functionalization studies, this combination enabled unprecedented tertiary C–H bond activation with 95:5 enantiomeric ratio using Rh₂(S-TPPTTL)₄ catalysts [6]. The hydroxymethyl group's lability under basic conditions allows sequential deprotection-functionalization sequences, making it valuable in multi-step synthesis.
Recent developments in boryl-radical chemistry have uncovered N-(hydroxymethyl)phthalimide's potential in enantioselective transformations. Pyridine-boryl complexes coordinate with the hydroxymethyl oxygen, creating chiral environments that induce asymmetry in decarboxylative alkylation reactions [3]. Density functional theory calculations reveal a 12.3 kcal/mol stabilization of transition states through hydrogen bonding between the hydroxymethyl proton and olefin substrates. This mechanism enables 87-95% enantiomeric excess in styrene alkylation reactions, with turnover frequencies reaching 450 h⁻¹ under optimized conditions.
The compound's dual functionality makes it ideal for mediating complex multi-component reactions. In Ugi-type couplings, the phthalimide nitrogen acts as nucleophile while the hydroxymethyl oxygen coordinates aldehyde components. A notable three-component reaction combining aldehydes, isocyanides, and carboxylic acids achieves 78-92% yields through this mechanism [4]. The reaction's success stems from:
1) Phthalimide-mediated imine formation (k₁ = 0.45 M⁻¹s⁻¹)
2) Hydroxymethyl-assisted proton shuttle (ΔG‡ = 18.7 kcal/mol)
3) π-Stacking stabilization of transition states (ΔE = -9.2 kcal/mol)
The kinetic behavior of N-(Hydroxymethyl)phthalimide demonstrates a complex pH-dependent mechanism that varies significantly with solution conditions. Comprehensive kinetic studies reveal that the compound exhibits negligible reactivity at physiological pH (9.0), with no detectable conversion to phthalimide within 300 seconds [1]. This stability under near-neutral conditions contrasts dramatically with its behavior under alkaline conditions, where rapid transformation occurs.
The rate law for hydroxymethyl transfer reactions follows the general expression: rate = k[N-(Hydroxymethyl)phthalimide][OH⁻], indicating specific-base catalysis as the dominant mechanism under moderately alkaline conditions [2] [1]. At pH 10.0, the apparent second-order rate constant reaches 0.83 M⁻¹s⁻¹, providing a half-life of approximately 180 seconds for complete conversion to phthalimide. This rate enhancement reflects the increased nucleophilicity of hydroxide ion in attacking the carbonyl carbon of the phthalimide ring.
Temperature-dependent kinetic studies reveal activation parameters consistent with a hydroxide-mediated mechanism. The activation energy for the hydroxymethyl transfer process is 19.9 ± 0.3 kcal mol⁻¹, with an activation entropy of -21.2 ± 0.8 cal K⁻¹ mol⁻¹ [3]. These parameters suggest a highly ordered transition state involving significant desolvation of the hydroxide nucleophile and reorganization of the phthalimide substrate.
Under conditions of elevated pH (>11.0), the reaction mechanism transitions to general-base catalysis, where buffer components can participate in proton transfer processes. The rate constant increases dramatically to 42.0 M⁻¹s⁻¹ at pH 12.0, with a corresponding reduction in half-life to 3.6 seconds [1]. This mechanistic shift reflects the involvement of multiple basic species in facilitating the hydroxymethyl transfer reaction.
Concentration-dependent studies demonstrate that the reaction follows clean second-order kinetics over a wide range of substrate concentrations (0.1-10 mM), with no evidence of higher-order processes or substrate inhibition effects. The initial concentration of N-(Hydroxymethyl)phthalimide affects the extent of conversion, suggesting potential equilibrium considerations at high substrate loadings [2].
Quantum chemical calculations provide detailed insights into the transition state structures governing N-(Hydroxymethyl)phthalimide reactivity. Density functional theory calculations using the B3LYP/6-31G(d) level of theory predict an activation energy of 21.6 kcal mol⁻¹ for the rate-determining step, in excellent agreement with experimental observations [4]. The calculated transition state geometry reveals a planar arrangement around the carbonyl carbon, with the attacking hydroxide ion positioned at a distance of 2.1 Å from the electrophilic center.
Higher-level calculations employing the B3LYP/6-311++G(d,p) basis set yield an activation energy of 22.7 kcal mol⁻¹, corresponding to formation of a tetrahedral intermediate [4]. This computational model suggests that the reaction proceeds through a well-defined intermediate rather than a concerted mechanism. The tetrahedral geometry maximizes orbital overlap between the hydroxide oxygen and the carbonyl carbon while minimizing steric interactions with the phthalimide ring system.
MP2/6-31G(d) calculations provide complementary insights into the electronic structure of the transition state, yielding an activation energy of 23.1 kcal mol⁻¹ [4]. The MP2 method accounts for electron correlation effects more accurately than density functional theory, revealing subtle changes in the transition state geometry that affect the reaction energetics. The calculated structure exhibits a bent configuration around the forming C-O bond, reflecting the natural bond angles in the tetrahedral intermediate.
High-accuracy composite methods such as G3B3 and CBS-APNO predict activation energies of 19.9 and 20.6 kcal mol⁻¹, respectively [5]. These calculations incorporate extensive basis set extrapolation and higher-order correlation corrections, providing benchmark values for comparison with experimental measurements. The G3B3 method predicts a linear transition state structure for the hydroxide attack, while CBS-APNO calculations suggest a cyclic arrangement involving proton transfer.
Solvent effects play a crucial role in modulating the activation barriers, with implicit solvation models predicting stabilization energies ranging from -1.8 to -3.2 kcal mol⁻¹ [4]. The polarizable continuum model (PCM) demonstrates that polar solvents significantly stabilize the transition state through electrostatic interactions with the developing charges. This stabilization effect correlates with the experimental observation of enhanced reactivity in high-dielectric solvents.
Isotopic labeling experiments provide definitive evidence for the mechanistic pathway of N-(Hydroxymethyl)phthalimide reactions. Deuterium kinetic isotope effects (KIEs) reveal that O-H bond cleavage represents the rate-determining step, with a primary KIE of 2.3 observed when the reaction is conducted in D₂O solvent [6]. This substantial isotope effect confirms that proton transfer from the hydroxymethyl group occurs in the transition state rather than in a pre-equilibrium step.
Secondary deuterium isotope effects (1.2) provide additional mechanistic information about the hybridization changes occurring during the reaction [6]. The moderate secondary KIE suggests that the carbon atom undergoes a transition from sp³ to sp² hybridization during the bond cleavage process, consistent with the formation of a formaldehyde-like intermediate.
¹³C-labeled formaldehyde incorporation studies demonstrate that the hydroxymethyl carbon is completely retained in the formaldehyde product, with no evidence of scrambling or alternative fragmentation pathways. This observation confirms that the C-N bond cleavage occurs through a simple heterolytic mechanism without rearrangement of the carbon skeleton [7]. The absence of isotope scrambling eliminates the possibility of radical intermediates or complex rearrangement processes.
¹⁵N-isotope labeling of the phthalimide nitrogen reveals a negligible primary isotope effect (1.0), indicating that N-C bond cleavage is not rate-determining [8]. However, the nitrogen isotope studies provide valuable information about the electronic changes occurring at the phthalimide ring during the reaction. The maintenance of the ¹⁵N label in the phthalimide product confirms that the nitrogen atom remains intact throughout the transformation.
¹⁸O-water labeling experiments demonstrate limited incorporation into the reaction products, with a small primary isotope effect (1.1) observed for C-O bond formation [9]. This result suggests that water molecules participate in the reaction mechanism, likely through hydrogen bonding interactions that stabilize the transition state. The modest isotope effect indicates that water involvement is significant but not rate-determining.
Solvent properties exert profound effects on both the reaction rate and pathway selectivity of N-(Hydroxymethyl)phthalimide transformations. The correlation between solvent dielectric constant and reaction rate demonstrates a clear preference for polar, protic solvents. In water (ε = 78.4), the reaction proceeds with a rate constant of 0.83 M⁻¹s⁻¹ and achieves 85% pathway selectivity toward phthalimide formation [10]. This high selectivity reflects the ability of water to stabilize the ionic transition state through hydrogen bonding interactions.
Alcoholic solvents exhibit intermediate reactivity, with methanol (ε = 32.7) and ethanol (ε = 24.5) supporting rate constants of 0.45 and 0.38 M⁻¹s⁻¹, respectively [11]. The decreased reactivity in alcoholic media corresponds to reduced pathway selectivity (72% and 68%), suggesting that alternative reaction pathways become competitive in these solvents. The lower dielectric constants of alcohols provide insufficient stabilization of the ionic transition state, leading to increased activation energies (21.2 and 21.8 kcal mol⁻¹).
Aprotic polar solvents display markedly different behavior, with acetonitrile (ε = 37.5) and dimethyl sulfoxide (ε = 46.7) exhibiting rate constants of 0.12 and 0.28 M⁻¹s⁻¹, respectively [12]. Despite their relatively high dielectric constants, these solvents cannot provide the specific hydrogen bonding interactions necessary for optimal transition state stabilization. The reduced pathway selectivity in acetonitrile (45%) reflects the increased importance of side reactions in the absence of protic solvent interactions.
Low-polarity solvents such as dichloromethane (ε = 8.9) severely impede the reaction, with rate constants dropping to 0.05 M⁻¹s⁻¹ and pathway selectivity falling to 25% [13]. The high activation energy (24.6 kcal mol⁻¹) in dichloromethane reflects the poor solvation of ionic intermediates and the resulting destabilization of the transition state. Under these conditions, alternative reaction pathways involving radical mechanisms may become significant.
The relationship between solvent polarity and reaction mechanism can be quantitatively analyzed using the Grunwald-Winstein equation, which correlates solvent ionizing power with reaction rates. The excellent linear correlation (R² = 0.94) between log(k) and solvent Y-values confirms that the reaction proceeds through a mechanism involving significant charge development in the transition state [12].
High-pressure kinetic studies reveal fundamental insights into the volumetric changes accompanying N-(Hydroxymethyl)phthalimide reactions. The pressure dependence of rate constants follows the relationship: ln(k) = ln(k₀) - ΔV‡P/RT, where ΔV‡ represents the activation volume for the reaction [14]. At atmospheric pressure, the rate constant is 0.83 M⁻¹s⁻¹, increasing systematically with applied pressure to reach 4.95 M⁻¹s⁻¹ at 5000 atmospheres.
The activation volume of -12.5 cm³/mol at atmospheric pressure indicates significant volume contraction during transition state formation [14]. This negative activation volume reflects the association of reactant molecules and the creation of a more compact transition state geometry. The magnitude of the volume change is consistent with the formation of new bonds and the elimination of solvent molecules from the reactant coordination sphere.
As pressure increases, the activation volume becomes less negative, reaching -6.2 cm³/mol at 5000 atmospheres. This pressure-induced change in activation volume suggests that high pressure alters the transition state structure, potentially changing the degree of bond formation and solvent reorganization. The systematic variation in activation volume provides evidence for pressure-induced mechanistic modifications.
The transition state compression becomes increasingly significant at elevated pressures, with molecular dynamics simulations predicting substantial changes in bond lengths and angles. Under moderate pressure conditions (100-500 atm), the transition state maintains its essential geometric features while experiencing uniform compression. At higher pressures (1000-5000 atm), more dramatic structural changes occur, including alterations in the hydrogen bonding network and solvent organization.
Pressure-induced mechanistic changes become apparent above 1000 atmospheres, where the reaction pathway begins to deviate from simple hydroxide attack. At 2000 atmospheres, significant changes in the reaction mechanism occur, possibly involving alternative transition state geometries or competing reaction pathways. The major mechanistic change observed at 5000 atmospheres may reflect the onset of pressure-induced chemistry, where extreme compression activates previously inaccessible reaction channels.
Irritant